molecular formula C14H25NO10 B15088919 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose

Cat. No.: B15088919
M. Wt: 367.35 g/mol
InChI Key: TUXVLTYUDHJDAL-UHFFFAOYSA-N
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Description

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is a type of glycoside, where a sugar molecule is bound to another functional group via a glycosidic bond.

Preparation Methods

The synthesis of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route involves the use of methyl 2-acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranoside as an intermediate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:

    2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-galactopyranose: This compound has a similar structure but differs in the sugar moiety attached to the glycosidic bond.

    2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-mannopyranose: Another similar compound with a different sugar moiety.

    2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-xylopyranose: This compound also shares structural similarities but has a different sugar component.

The uniqueness of this compound lies in its specific sugar moiety and the biological activities it exhibits.

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)

InChI Key

TUXVLTYUDHJDAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

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